N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonothioyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonothioyl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrimidine ring fused with a furan ring, incorporating functional groups such as amino, carbonothioyl, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonothioyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring. This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrimidine derivative.
Formation of the Carbonothioyl Group: The carbonothioyl group is typically introduced through the reaction of the pyrimidine derivative with carbon disulfide in the presence of a base.
Coupling with Furan-2-carboxylic Acid: The final step involves the coupling of the pyrimidine derivative with furan-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carbonothioyl groups, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonothioyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an inhibitor of certain enzymes due to its ability to interact with active sites. It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interfere with cellular processes.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials with specific properties, such as enhanced thermal stability and conductivity
Mechanism of Action
The mechanism of action of N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonothioyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules, making it a versatile compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiophene-2-carboxamide
- N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide
Uniqueness
Compared to similar compounds, N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonothioyl)furan-2-carboxamide stands out due to the presence of the furan ring, which imparts unique electronic and steric properties. This structural feature enhances its ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidine-5-carbothioyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4S/c1-15-10(17)6(7(12)13-11(15)18)9(20)14-8(16)5-3-2-4-19-5/h2-4H,12H2,1H3,(H,13,18)(H,14,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMPERSTUKIXEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N)C(=S)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.